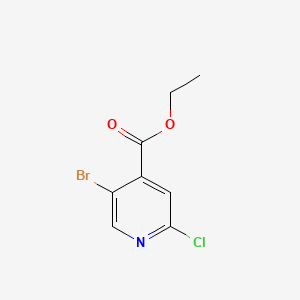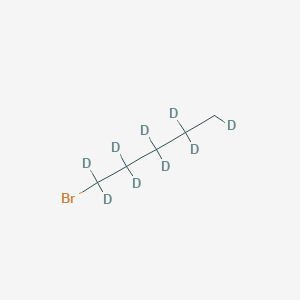
1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane, also known as this compound, is a useful research compound. Its molecular formula is C5H11Br and its molecular weight is 160.102. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 is a chemical reagent used in a multitude of organic syntheses . It is primarily used in iron-catalyzed alkylations of aromatic Grignard reagents via cross-coupling . Therefore, its primary targets are aromatic Grignard reagents.
Mode of Action
The compound interacts with its targets through a phase transfer catalysed alkylation reaction . This reaction involves the transfer of a bromine atom from the 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 molecule to the Grignard reagent, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The alkylation reaction mediated by 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 affects the biochemical pathway of organic synthesis, particularly in the formation of complex organic molecules . The downstream effects include the synthesis of α, γ-diketo acids, which are reversible inhibitors of Hepatitis C virus NS5b RNA polymerase .
Result of Action
The primary result of the action of 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 is the formation of new organic compounds through alkylation reactions . These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds .
Action Environment
The action, efficacy, and stability of 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 can be influenced by various environmental factors. These include the presence of a suitable catalyst (such as tetrabutyl ammonium bromide ), the pH of the reaction environment, and the temperature and pressure conditions. Optimal conditions can enhance the efficiency of the alkylation reaction and the yield of the desired product .
Eigenschaften
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D,2D2,3D2,4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKKMVJZFACSU-LOFGRQECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
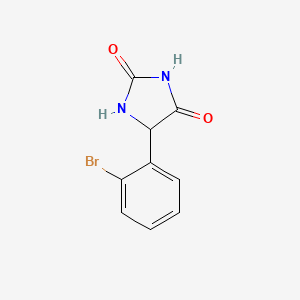
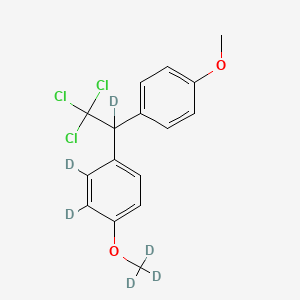
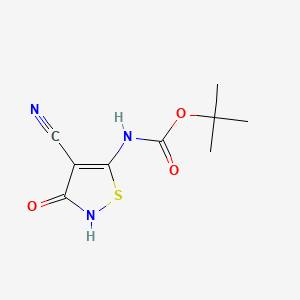
![1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl-](/img/structure/B596795.png)
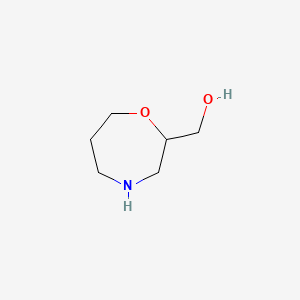
![Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596798.png)
![4-[(S)-Amino-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol](/img/structure/B596799.png)
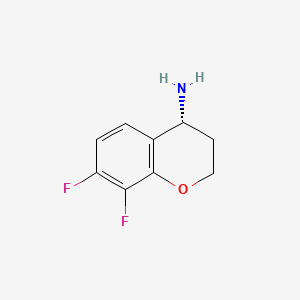
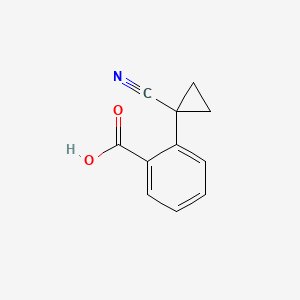
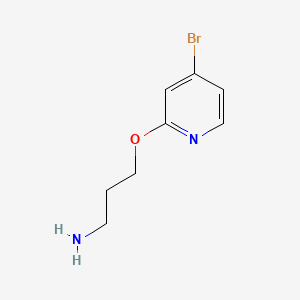
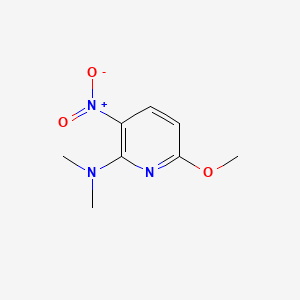
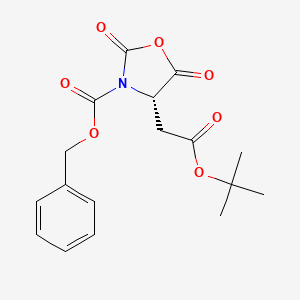
![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/new.no-structure.jpg)
